![molecular formula C14H20N6O2 B2635600 叔丁基 1-甲基-6-(1H-1,2,3,4-四唑-5-基)-1H,2H,3H,4H-吡咯并[1,2-a]嘧啶-2-羧酸酯 CAS No. 1050909-97-1](/img/structure/B2635600.png)

叔丁基 1-甲基-6-(1H-1,2,3,4-四唑-5-基)-1H,2H,3H,4H-吡咯并[1,2-a]嘧啶-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

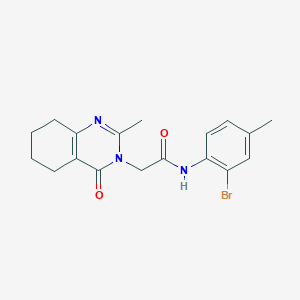

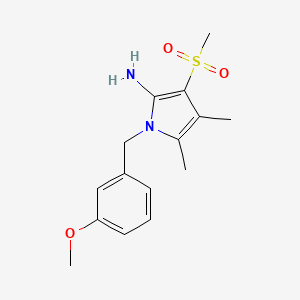

The compound contains a pyrrolo[1,2-a]pyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. It also has a tert-butyl carboxylate group and a 1H-1,2,3,4-tetrazol-5-yl group attached to it. The presence of these groups could potentially impart interesting chemical and biological properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic pyrrolo[1,2-a]pyrazine core, the tert-butyl carboxylate group, and the 1H-1,2,3,4-tetrazol-5-yl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxylate group could participate in esterification or amidation reactions. The tetrazole ring could potentially undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylate group could impart polarity to the molecule, while the bicyclic core could contribute to its rigidity .科学研究应用

相关化合物的合成和性质

一个研究领域涉及 N-取代吡咯并[2,1-c]-1,3-二氮杂环己烷并[1,2-a]嘧啶酮的合成和表征,重点是甲基 α-(2-甲酰-1H-吡咯-1-基)羧酸酯与 N-取代脂族 1,2-、1,3-和 1,4-二胺的反应。这些反应提供了新的含吡咯杂环系统,探索了用不同试剂还原这些化合物的可能性 (Mokrov 等人,2010 年)。这项研究为理解类似杂环化合物的合成途径和性质奠定了基础。

合成中的区域选择性和反应介质

另一项重要研究展示了一系列 1-叔丁基-3(5)-(三氟甲基)-1H-吡唑的合成,探讨了区域选择性和反应介质的影响。这项工作重点介绍了合成技术以及选择适当反应条件以实现所需结构特征的重要性 (Martins 等人,2012 年)。此类方法与合成像本例中那样的结构复杂化合物相关。

杂环化合物的结构表征

对杂环化合物的结构表征进行的研究,例如对叔丁基 4-(1-甲基-1H-吡唑-5-基)哌啶-1-羧酸酯的研究,提供了对这些化合物内分子结构和相互作用的见解。通过 X 射线晶体学确定二面角和结构构象为设计和合成新的化学实体提供了有价值的信息 (Richter 等人,2009 年)。

阴离子级联再环化研究

吡唑并[5,1-c][1,2,4]三嗪向吡咯并[1,2-b][1,2,4]三嗪和[1,2,4]三嗪并[2',3':1,5]吡咯并[3,2-c]异喹啉体系的阴离子级联再环化研究展示了先进的合成技术,使一种杂环系统转化为另一种杂环系统成为可能。这项研究展示了复杂分子重排和新型杂环化合物合成的可能性 (Ivanov,2020 年)。

作用机制

Mode of action

The tetrazole group can act as a hydrogen bond acceptor, which might allow it to interact with proteins in a similar way to carboxylic acids .

Biochemical pathways

Without specific information on “tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate”, it’s hard to say which biochemical pathways it might affect. Compounds with a tetrazole group are often involved in pathways related to inflammation and blood pressure regulation .

Pharmacokinetics

The tert-butyl group is often used in drug design to improve the metabolic stability of a compound .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 1-methyl-6-(2H-tetrazol-5-yl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2/c1-9-10-5-6-11(12-15-17-18-16-12)20(10)8-7-19(9)13(21)22-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUOUMWEDZGGNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B2635518.png)

![2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2635525.png)

![N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2635533.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2635534.png)

![5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635535.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2635537.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B2635539.png)